molecular formula C19H24N4O2 B2607447 2-cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide CAS No. 2034278-53-8

2-cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

Cat. No.: B2607447
CAS No.: 2034278-53-8
M. Wt: 340.427
InChI Key: ZUWNPCVFQUIANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide is a complex organic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a cyclopropyl group, a methoxyphenethyl group, and a dihydropyrazolopyrazine core, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides or cyclopropyl carboxylic acids in the presence of a base or a catalyst.

    Attachment of the methoxyphenethyl group: This can be done through nucleophilic substitution reactions, where the methoxyphenethyl halide reacts with the pyrazolopyrazine intermediate.

    Formation of the carboxamide: The final step involves the reaction of the intermediate with an appropriate amine or ammonia under dehydrating conditions to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the methoxyphenethyl group or the pyrazolopyrazine core, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halides, organometallic reagents, or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-N-(4-methoxyphenethyl)-pyrazolo[1,5-a]pyrazine-5-carboxamide
  • 2-cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-4-carboxamide

Uniqueness

Compared to similar compounds, 2-cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide may exhibit unique properties due to the specific positioning of functional groups and the presence of the dihydropyrazolopyrazine core

Properties

IUPAC Name

2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-25-17-6-2-14(3-7-17)8-9-20-19(24)22-10-11-23-16(13-22)12-18(21-23)15-4-5-15/h2-3,6-7,12,15H,4-5,8-11,13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWNPCVFQUIANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.